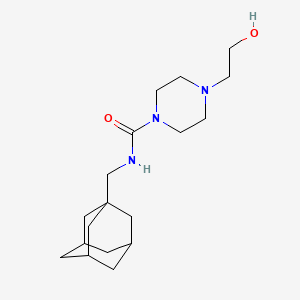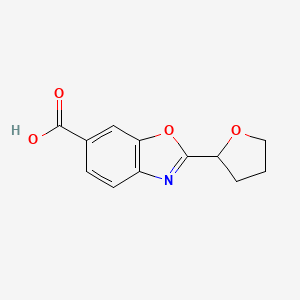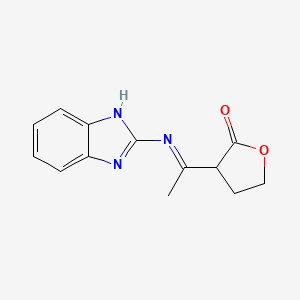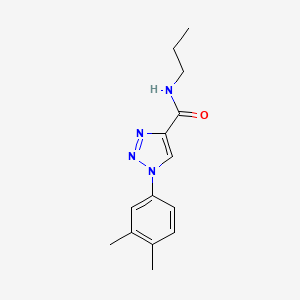![molecular formula C21H27N5 B2732599 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 902008-80-4](/img/structure/B2732599.png)
7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pyrazolo[1,5-a]pyrimidine derivative was synthesized by a three-step synthesis . The synthesis involved starting from the appropriate methyl ketone and resulted in an overall yield of 67–93% .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions involve a series of steps starting from the appropriate methyl ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound C19H17F3N6 was found to crystallize in a monoclinic system . The compound has a density of 1.293 g cm –3 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives are synthesized for various biological evaluations. For instance, a study explored the synthesis of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This research underscores the versatility of pyrazolopyrimidine scaffolds in medicinal chemistry, offering insights into the structural requirements for biological activity and providing a foundation for the development of new therapeutic agents (Rahmouni et al., 2016).
Antitubercular Studies
Pyrazolopyrimidine hybrids have been synthesized and evaluated for their antitubercular activities. One study focused on the synthesis of homopiperazine-pyrimidine-pyrazole hybrids, demonstrating their effectiveness against Mycobacterium tuberculosis. This highlights the compound's potential in addressing tuberculosis, a significant global health challenge, and emphasizes the importance of pyrazolopyrimidine derivatives in developing new antitubercular drugs (Vavaiya et al., 2022).
Anticancer Activities
The antitumor evaluation of pyrazolopyrimidines is another critical area of research. Studies have designed and synthesized pyrazolopyrimidines for in vitro antitumor activity assessment, showing promising results against various cancer cell lines. This research path is crucial for discovering new anticancer agents and understanding the molecular mechanisms of action of these compounds (El-Naggar et al., 2018).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of pyrazolopyrimidine derivatives have been explored, indicating their potential as new agents in fighting infectious diseases. The synthesis of new heterocycles incorporating the pyrazolopyrimidine moiety has shown significant biocidal properties against various bacteria and fungi, underscoring the importance of these compounds in developing new antimicrobial and antifungal therapies (Youssef et al., 2011).
Mécanisme D'action
While the exact mechanism of action for “7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine” is not specified, similar compounds have been found to exhibit significant inhibitory activity against certain cancer cell lines . This activity is often attributed to the inhibition of certain enzymes, such as CDK2 .
Orientations Futures
Propriétés
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-5-24-10-12-25(13-11-24)19-14-16(3)22-21-20(17(4)23-26(19)21)18-8-6-15(2)7-9-18/h6-9,14H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDVIHBTKIYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Dichlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2732520.png)

![N-(2,3-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2732526.png)
![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2732527.png)

![5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2732529.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)
![5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2732533.png)



